2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 827318-37-6
VCID: VC20342046
InChI: InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-7-6-14-9-17(23-18(14)10-16)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24)
SMILES:
Molecular Formula: C19H16N4O
Molecular Weight: 316.4 g/mol

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide

CAS No.: 827318-37-6

Cat. No.: VC20342046

Molecular Formula: C19H16N4O

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide - 827318-37-6

Specification

CAS No. 827318-37-6
Molecular Formula C19H16N4O
Molecular Weight 316.4 g/mol
IUPAC Name 2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide
Standard InChI InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-7-6-14-9-17(23-18(14)10-16)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24)
Standard InChI Key PJJRAGLVEWAERQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide (CAS No. 827318-37-6) features a 19-carbon framework with the molecular formula C19H16N4O\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O} and a molecular weight of 316.4 g/mol. The structure integrates three critical moieties:

  • An indole ring substituted at the 2-position with a pyrazole group.

  • A phenylacetamide side chain linked to the indole’s 6-position.

  • A pyrazole ring at the indole’s 2-position, contributing to hydrogen-bonding capabilities.

The indole-pyrazole fusion creates a planar aromatic system, while the acetamide side chain introduces conformational flexibility. X-ray crystallography reveals a dihedral angle of 38.2° between the indole and phenyl groups, optimizing interactions with hydrophobic protein pockets.

Table 1: Key Molecular Properties

PropertyValue
CAS Number827318-37-6
Molecular FormulaC19H16N4O\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}
Molecular Weight316.4 g/mol
IUPAC Name2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide
Topological Polar Surface Area76.5 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.92 (d, J=8.4 Hz, 1H, indole-H), 7.68–7.12 (m, 8H, aromatic), 3.82 (s, 2H, CH2).

  • 13C^{13}\text{C}-NMR: 168.9 ppm (C=O), 142.3–110.2 ppm (aromatic carbons).
    Mass spectrometry (ESI-MS) shows a dominant [M+H]+ peak at m/z 317.3, consistent with the molecular weight.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis employs a multi-step strategy starting from 6-nitroindole:

  • Nitration Reduction: 6-Nitroindole undergoes catalytic hydrogenation (H2, Pd/C) to yield 6-aminoindole.

  • Pyrazole Incorporation: Suzuki-Miyaura coupling attaches the pyrazole ring using Pd(PPh3)4 and K2CO3 in DMF at 80°C.

  • Acetamide Formation: Reaction with phenylacetyl chloride in THF with Et3N as a base completes the synthesis.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Nitration ReductionH2 (1 atm), Pd/C (10%), EtOH92
Suzuki CouplingPd(PPh3)4, K2CO3, DMF, 80°C78
Acetamide FormationPhenylacetyl chloride, Et3N, THF85

Purification and Scalability

Purification via silica gel chromatography (hexane:EtOAc, 3:1) achieves >98% purity. Challenges in scalability arise from the pyrazole’s sensitivity to oxidative conditions, necessitating inert atmosphere protocols.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC50 of 0.42 μM, surpassing celecoxib (IC50 = 0.68 μM) in vitro . Docking studies reveal binding to the COX-2 active site via hydrogen bonds with Arg120 and Tyr355.

Receptor Modulation

As a serotonin 5-HT6 receptor antagonist (Ki = 12 nM), it enhances cognitive function in murine models, reducing β-amyloid plaque formation by 40% at 10 mg/kg doses.

Table 3: Pharmacological Profile

TargetActivity (IC50/Ki)Model System
COX-20.42 μMHuman recombinant
5-HT6 Receptor12 nMRadioligand binding
EGFR Kinase1.8 μMEnzyme assay

Therapeutic Applications

Oncology

In NCI-60 screening, the compound shows selectivity against MDA-MB-231 breast cancer cells (GI50 = 1.2 μM), inducing apoptosis via caspase-3/7 activation . Synergy with paclitaxel (CI = 0.3) suggests combinational potential.

Neurodegenerative Diseases

Alzheimer’s disease models demonstrate a 55% reduction in tau hyperphosphorylation at Ser396 after 28-day treatment (10 mg/kg, oral).

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundStructural VariationCOX-2 IC50 (μM)
Target CompoundIndole-pyrazole-acetamide0.42
N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamideTetrazole substitution1.8
2-(6-Fluoroindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamideFluorine + hydroxyethyl3.2

The target compound’s superiority stems from its balanced lipophilicity (LogP = 2.8) and dual COX-2/5-HT6 targeting.

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